![molecular formula C15H23Cl2NO B5066978 5-(2,4-dichlorophenoxy)-N,N-diethyl-1-pentanamine](/img/structure/B5066978.png)
5-(2,4-dichlorophenoxy)-N,N-diethyl-1-pentanamine
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Description
The compound “5-chloro-2-(2,4-dichlorophenoxy)aniline” is similar to the one you’re asking about . It’s a white to brown crystalline solid with a molecular weight of 288.56 . It’s used in laboratory chemicals .
Synthesis Analysis
While specific synthesis information for “5-(2,4-dichlorophenoxy)-N,N-diethyl-1-pentanamine” was not found, a related compound “5-Chloro-2-(2,4-dichlorophenoxy)phenol” is synthesized by refluxing 2,4-dichlorophenol with chloroacetic acid in dry acetone containing anhydrous potassium carbonate .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, a related compound “2,4-Dichlorophenoxyacetic acid” has been studied extensively. For example, it has been detected in water and edible seeds samples using Salt-Assisted Liquid-Liquid Extraction coupled with High-Performance Liquid Chromatography .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “2,4-Dichlorophenoxyacetic acid”, are well-documented. It is a white to yellow powder with a melting point of 140.5 °C and a boiling point of 160 °C. It is soluble in water up to 900 mg/L .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(2,4-dichlorophenoxy)-N,N-diethylpentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23Cl2NO/c1-3-18(4-2)10-6-5-7-11-19-15-9-8-13(16)12-14(15)17/h8-9,12H,3-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEPYONZHIYHKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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